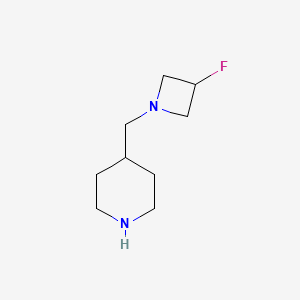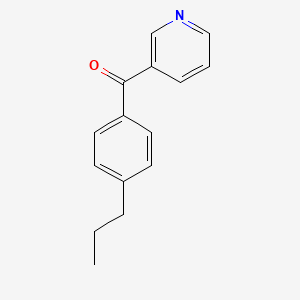
(4-Propylphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propylphenyl)(pyridin-3-yl)methanone is an organic compound with the molecular formula C15H15NO. It is a member of the aromatic ketones family, characterized by the presence of a ketone functional group attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of transition metal catalysts, such as copper, is common in these processes to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Propylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.
Major Products Formed
The major products formed from these reactions include various substituted aromatic ketones, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Propylphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4-Propylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its action are typically related to its ability to form stable complexes with target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (4-Propylphenyl)(pyridin-2-yl)methanone
- (4-Propylphenyl)(pyridin-4-yl)methanone
- (4-Propylphenyl)(pyridin-3-yl)ethanone
Uniqueness
(4-Propylphenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
61780-07-2 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4-propylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15NO/c1-2-4-12-6-8-13(9-7-12)15(17)14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3 |
InChI Key |
DORLEGHSISLUMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


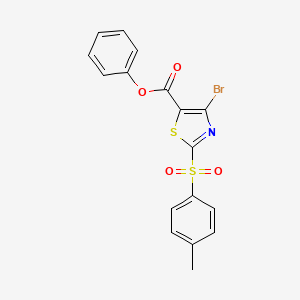
![4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12992136.png)
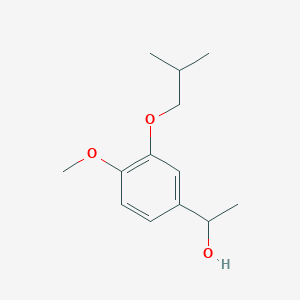
![5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12992163.png)
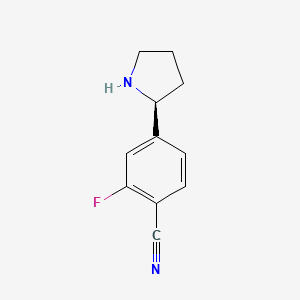
![(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12992173.png)
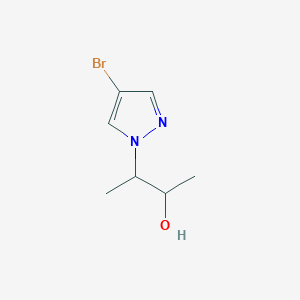
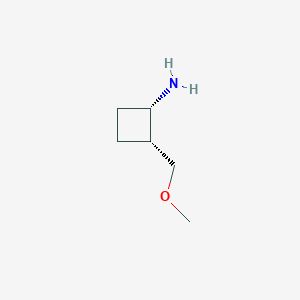
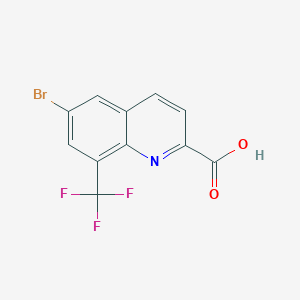
![tert-Butyl (R)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992211.png)
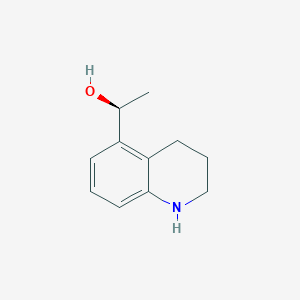
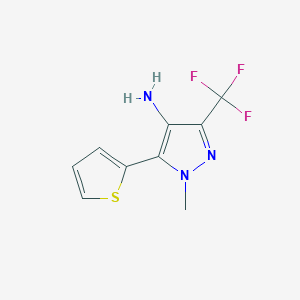
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12992220.png)
